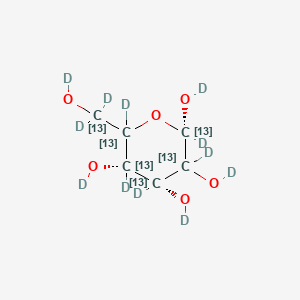

alpha-D-glucose-13C6,d12

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D |

InChI Key |

WQZGKKKJIJFFOK-TVEWNQQSSA-N |

Isomeric SMILES |

[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Purity Assessment

Strategies for Complete Carbon-13 Enrichment in Glucose

Achieving complete Carbon-13 enrichment in glucose (D-Glucose-13C6) is foundational for the synthesis of the dual-labeled compound. The most effective and widely used methods are biosynthetic, leveraging the metabolic pathways of microorganisms.

The primary strategy involves cultivating microorganisms, such as E. coli, in a minimal medium where the sole carbon source is a simple, uniformly 13C-labeled precursor. sigmaaldrich.com Typically, uniformly labeled [U-13C]-glucose is used to produce other complex 13C-labeled biomolecules, but for the synthesis of the labeled glucose itself, even simpler precursors can be utilized. sigmaaldrich.com Organisms are grown in a medium containing 13C-labeled sources like [U-13C]-glycerol, which the cellular machinery then uses to construct glucose molecules. sigmaaldrich.com Through glycolysis and gluconeogenesis, the 13C atoms are incorporated into the glucose skeleton.

For protein expression, which often requires labeled glucose, the use of [1-13C]-glucose or [2-13C]-glucose can result in fractional enrichment at specific sites. sigmaaldrich.comutoronto.caresearchgate.net However, for complete enrichment to greater than 99 atom %, a uniformly labeled carbon source is essential. ckisotopes.comchemsrc.com This ensures that each of the six carbon positions in the glucose molecule has a 99% probability of being a 13C isotope. ckisotopes.com The resulting D-Glucose-13C6 is then harvested and purified for subsequent steps.

Techniques for Comprehensive Deuteration of Glucose

Comprehensive deuteration involves replacing the hydrogen atoms of glucose with deuterium (B1214612). This is often achieved by conducting the biosynthesis in a deuterium oxide (D₂O), or "heavy water," environment.

When microorganisms are cultured in a medium prepared with D₂O, the deuterium atoms are incorporated into the glucose molecule during its synthesis. sigmaaldrich.comckisotopes.com This method is particularly advantageous for preparing samples for Nuclear Magnetic Resonance (NMR) studies of large biomolecules, as deuteration simplifies spectra and reduces line-broadening effects. ckisotopes.com

Chemical methods have also been explored. One such technique involves the electrolysis of a glucose solution in heavy water using a graphene oxide membrane reactor, which has been shown to successfully deuterate C(sp³)–H bonds in various organic compounds. rsc.org For comprehensive deuteration of glucose, combining biosynthetic approaches with a D₂O-based medium remains the most common strategy.

Integrated Synthetic Approaches for alpha-D-glucose-13C6,d12 Production

The synthesis of the dual-labeled this compound is achieved by integrating the strategies for carbon-13 enrichment and deuteration. This is typically accomplished in a single biosynthetic process.

Microorganisms are grown in a carefully formulated minimal medium where D₂O replaces normal water (H₂O) and a uniformly 13C-labeled substrate (e.g., [U-13C]-glycerol) serves as the only carbon source. sigmaaldrich.com The organism's metabolic pathways then build glucose molecules that are simultaneously enriched with 13C at all six carbon positions and deuterated at non-exchangeable hydrogen positions. The resulting this compound is a powerful tracer for metabolic studies, as the heavy isotopes of both carbon and hydrogen provide distinct and complementary information. invivochem.com

Analytical Validation of Isotopic Purity and Positional Integrity Post-Synthesis

Following synthesis, the product must be rigorously analyzed to confirm its isotopic purity (the percentage of enrichment) and positional integrity (that the isotopes are in the correct locations). High-resolution mass spectrometry and advanced NMR spectroscopy are the primary tools for this validation.

High-resolution mass spectrometry (HRMS) is essential for quantifying the abundance of isotopologues. escholarship.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate the labeled glucose from any unlabeled counterparts and to analyze its mass-to-charge ratio with high precision. nih.govacs.orghumankinetics.com

Table 1: HRMS Parameters for Isotopic Abundance Analysis

| Parameter | Typical Value/Setting | Purpose | Reference |

|---|---|---|---|

| Mass Spectrometer | Quadrupole-Orbitrap (e.g., Q Exactive) | Provides high resolution and mass accuracy for resolving isotopologues. | escholarship.org |

| Ionization Mode | Negative Ion Mode ESI | Often provides better signal for sugar metabolites. | rsc.org |

| Resolution Setting | > 60,000 (can be up to 280,000) | To separate and accurately measure the mass of different isotopologues. | escholarship.orgrsc.org |

| Scan Range (m/z) | 70–1050 Da | To cover the expected mass range of glucose and its fragments. | rsc.org |

| Data Analysis | Mass Isotopologue Distribution (MID) | Quantifies the relative abundance of each isotopic species (M+0, M+1, etc.). | nih.govacs.org |

13C NMR is used to confirm that all six carbon atoms in the glucose ring are indeed 13C. acs.org The spectrum of a fully 13C-labeled sample shows characteristic signals for each carbon, and the absence of signals at the 12C chemical shifts confirms high enrichment. acs.orgnih.gov Similarly, deuterium NMR (2H or DMRS) can be used to monitor the incorporation of deuterium. oup.complos.orgnih.gov Advanced 2D NMR techniques, such as Isotope-Edited Total Correlation Spectroscopy (ITOCSY), can filter spectra based on the attached isotope (12C vs. 13C), providing unambiguous identification and quantification of labeled metabolites. acs.org Solid-state NMR has also been used to characterize the precise atomic environment of labeled nuclei in crystalline glucose. rsc.orgresearchgate.net

Table 2: Advanced NMR Techniques for Positional Validation

| NMR Technique | Nucleus Observed | Information Gained | Reference |

|---|---|---|---|

| 13C NMR | 13C | Confirms enrichment at each of the six carbon positions. | acs.orgnih.gov |

| Deuterium MRS (DMRS) | 2H | Verifies the presence and location of deuterium atoms. | oup.complos.org |

| Isotope-Edited TOCSY (ITOCSY) | 1H | Separates signals from protons attached to 12C vs. 13C, confirming positional labeling. | acs.org |

| Solid-State NMR (MAS) | 13C, 17O | Provides high-resolution structural data on isotopic positions in the solid state. | rsc.orgresearchgate.net |

Sophisticated Analytical Spectroscopic Methodologies for Tracking Alpha D Glucose 13c6,d12 and Derived Metabolites

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. In the context of isotope tracing studies with alpha-D-glucose-13C6,d12, NMR is particularly valuable for its ability to provide position-specific isotopic enrichment information.

Deuterium (B1214612) (2H) NMR for Monitoring Deuterated Species

Deuterium (²H) NMR spectroscopy, also known as Deuterium Metabolic Imaging (DMI) when applied in vivo, is a highly effective method for monitoring the fate of the deuterium labels from this compound. Due to the very low natural abundance of deuterium (approximately 0.015%), there is minimal background signal, which allows for the clear detection of deuterated metabolites. springernature.comnih.gov

The short relaxation times of deuterium nuclei permit rapid data acquisition without signal saturation, enhancing the sensitivity of the technique. nih.gov When this compound is metabolized, the deuterium atoms are incorporated into various downstream metabolites. For instance, the conversion of deuterated glucose to lactate (B86563) and glutamate can be readily observed and quantified using ²H NMR. This provides a direct readout of glycolytic and tricarboxylic acid (TCA) cycle activity.

Key Research Findings from ²H NMR Studies:

| Metabolite | Observation | Metabolic Pathway Implication |

| Deuterated water (HDO) | Increase in signal | Overall metabolic activity and water production |

| Deuterated Lactate | Accumulation | Glycolysis |

| Deuterated Glutamate/Glutamine (Glx) | Appearance of signal | TCA Cycle Activity |

This table summarizes common observations in ²H NMR-based metabolic tracing studies using deuterated glucose.

Carbon-13 (13C) NMR for Metabolic Flux and Positional Isomer Identification

Carbon-13 (¹³C) NMR spectroscopy is a cornerstone of metabolic flux analysis (MFA). By using ¹³C-labeled substrates like this compound, researchers can trace the path of the carbon atoms through various metabolic pathways. The key advantage of ¹³C NMR is its ability to resolve the signals from ¹³C atoms at different positions within a molecule, providing detailed information on positional isotopomers.

This positional information is crucial for distinguishing between different metabolic routes. For example, the pattern of ¹³C labeling in glutamate, a key metabolite derived from the TCA cycle, can reveal the relative contributions of different pathways that feed into the cycle. The analysis of ¹³C-¹³C scalar couplings (J-couplings) in the spectra of metabolites provides further insight into which carbon-carbon bonds were formed during metabolism, allowing for a more detailed reconstruction of metabolic pathways.

Metabolic profiling using ¹³C NMR with [1,2-¹³C₂]glucose has been used to obtain integrated information on the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and amino acid metabolism in human leukemia T cells. nih.gov

Advanced Multi-Nuclear Correlation NMR Techniques (e.g., 1H-13C HSQC/HMBC, 1H-2H Correlation)

To overcome the challenges of spectral overlap in complex biological samples and to enhance sensitivity, researchers employ advanced multi-nuclear and multi-dimensional NMR techniques.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) NMR experiment provides a powerful method for correlating protons directly attached to ¹³C atoms. It is highly sensitive and offers excellent spectral dispersion, making it invaluable for identifying ¹³C-labeled metabolites in complex mixtures. nih.gov The HSQC spectrum displays a peak for each C-H bond, with coordinates corresponding to the ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of signals from metabolites derived from this compound.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is another 2D technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for elucidating the complete carbon skeleton of a metabolite and for identifying quaternary carbons that are not visible in HSQC spectra. researchgate.netnih.gov

¹H-²H Correlation Spectroscopy: While less common, 2D NMR techniques that correlate protons and deuterons can provide direct evidence of deuteration at specific sites within a metabolite. These experiments can be challenging due to the lower gyromagnetic ratio of deuterium but can offer unique insights into the fate of the deuterium labels.

These advanced NMR methods, often used in combination, provide a comprehensive picture of the metabolic fate of this compound, enabling detailed structural elucidation of its downstream metabolites. researchgate.net

Quantitative Aspects of Isotopic NMR for Enrichment Determination

A significant advantage of NMR spectroscopy is its inherent quantitative nature. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of isotopic enrichment.

Determining ¹³C Enrichment: The percentage of ¹³C enrichment at a specific carbon position can be calculated from the ¹H NMR spectrum by comparing the area of the ¹³C satellite peaks to the area of the central ¹²C peak. The ¹³C satellites are small peaks that flank the main ¹H signal and arise from the coupling between the proton and the attached ¹³C nucleus. The fractional enrichment is calculated as: % Enrichment = (Area of Satellites) / (Area of Satellites + Area of Central Peak) * 100

Determining ²H Enrichment: Quantification of deuterium enrichment using ²H NMR typically involves the use of an internal standard with a known concentration and deuterium content. springernature.com The sample is spiked with this standard, and the ratio of the integrated signal intensity of the deuterated metabolite to that of the internal standard is used to calculate the concentration of the deuterated species.

Careful experimental setup, including ensuring full relaxation of the nuclei between pulses, is crucial for accurate quantification.

Mass Spectrometry (MS) Applications in Isotope Tracing

Mass spectrometry (MS) is another cornerstone analytical technique for stable isotope tracing studies, prized for its exceptional sensitivity and high throughput. nih.govprinceton.edu MS measures the mass-to-charge ratio (m/z) of ions, allowing for the detection of metabolites and the determination of their isotopic composition. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for analyzing complex biological mixtures.

In studies using this compound, MS is used to measure the mass isotopomer distributions (MIDs) of downstream metabolites. biorxiv.org The incorporation of ¹³C and/or ²H atoms from the labeled glucose results in an increase in the mass of the metabolites, which is readily detected by the mass spectrometer. By analyzing the pattern of mass isotopomers for a particular metabolite, researchers can deduce the number of labeled atoms incorporated and gain insights into the activity of the metabolic pathways involved. nih.gov High-resolution mass spectrometry is particularly advantageous as it can distinguish between isotopologues with very small mass differences, for example, a metabolite labeled with one ¹³C versus one with a ²H. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolomics for the analysis of volatile and thermally stable compounds. Many key metabolites in central carbon metabolism, such as organic acids, amino acids, and sugars, are not inherently volatile. Therefore, a crucial step in GC-MS analysis of these compounds is chemical derivatization.

Derivatization involves chemically modifying the metabolites to increase their volatility and thermal stability, making them suitable for analysis by GC-MS. Common derivatization methods for glucose-derived metabolites include:

Silylation: This is a very common technique where active hydrogens in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

Oximation followed by Silylation: For compounds containing carbonyl groups (aldehydes and ketones), a two-step process is often employed. First, the carbonyl group is converted to an oxime using a reagent like methoxyamine hydrochloride. This is then followed by silylation of the remaining active hydrogens.

Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass spectra are recorded.

Quantitative Analysis with GC-MS:

GC-MS is also a powerful tool for quantifying the levels of metabolites and their isotopic enrichment. Quantification is typically achieved by analyzing the intensity of specific fragment ions in the mass spectrum of the derivatized metabolite. By monitoring the mass shifts in these fragment ions due to the incorporation of ¹³C and/or ²H, the degree of labeling can be accurately determined. This information is then used in metabolic flux analysis models to calculate the rates of metabolic reactions.

Research Findings and Applications of GC-MS in Isotope Tracing:

| Metabolite Class | Common Derivatization Agent(s) | Information Gained from GC-MS |

| Organic Acids (e.g., lactate, pyruvate (B1213749), succinate) | BSTFA, MSTFA | Flux through glycolysis and TCA cycle |

| Amino Acids (e.g., glutamate, alanine) | MTBSTFA, EZ:faast | Amino acid biosynthesis and catabolism |

| Sugars and Sugar Phosphates | Methoxyamine HCl followed by MSTFA | Glycolysis, Pentose Phosphate Pathway |

This table provides examples of derivatization agents used for different classes of metabolites in GC-MS-based isotope tracing studies and the metabolic insights that can be obtained.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolome Coverage

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique for the comprehensive analysis of metabolites derived from this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov In the context of stable isotope tracing, LC-MS is instrumental for measuring the ¹³C-isotopic enrichment in a wide array of metabolites within complex biological samples like plasma and cell extracts. researchgate.netnih.gov

One of the significant advantages of LC-MS is its ability to analyze a broad range of compounds with varying polarities and molecular weights, often with minimal sample derivatization. researchgate.netnih.gov This is a notable improvement over techniques like gas chromatography-mass spectrometry (GC-MS), which frequently require chemical modification of the analytes prior to analysis, a process that can be labor-intensive and introduce variability. researchgate.netnih.gov The high sensitivity and selectivity of LC-MS allow for the accurate quantification of isotopically labeled molecules even at low concentrations. nih.gov

Isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) is a particularly robust approach that utilizes a stable isotope-labeled analogue, such as ¹³C₆-glucose, as an internal standard to achieve high accuracy and precision in glucose concentration measurements. nih.gov This methodology is crucial for applications demanding precise quantification of glucose and its labeled variants.

| Parameter | LC-MS Performance Characteristics | Reference |

| Sample Volume | As little as 20 µL of plasma can be analyzed. | researchgate.netnih.gov |

| Sample Preparation | Minimal sample preparation is needed, often avoiding derivatization. | researchgate.netnih.gov |

| Precision | High precision in measuring both enrichment and concentration. | researchgate.net |

| Application | Broad coverage of the metabolome for tracking ¹³C incorporation. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Fragmentation Elucidation

High-resolution mass spectrometry (HRMS) provides a significant advancement in the analysis of this compound and its metabolites by offering exceptional mass accuracy and resolving power. This capability allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which is essential for distinguishing between molecules with very similar masses and for accurately determining the number of ¹³C atoms incorporated into a metabolite.

HRMS is particularly valuable for analyzing the isotopologue distribution of ¹³C-labeled compounds. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. By accurately measuring the masses of different isotopologues, researchers can determine the fractional abundance of molecules containing zero, one, two, and so on, up to six ¹³C atoms derived from the initial tracer. This mass isotopomer distribution (MID) provides a detailed fingerprint of metabolic pathway activity.

Furthermore, the high mass accuracy of HRMS is critical for elucidating the elemental composition of unknown metabolites and their fragments. When coupled with techniques like collision-induced dissociation (CID), HRMS can provide detailed structural information on novel metabolites, aiding in their identification and the mapping of metabolic pathways. nih.gov

| HRMS Application | Key Advantage | Reference |

| Isotopologue Analysis | Accurate determination of the distribution of ¹³C labels in metabolites. | nih.gov |

| Metabolite Identification | Precise mass measurements aid in determining the elemental composition of unknown compounds. | acs.org |

| Fragmentation Analysis | High-resolution fragmentation data helps in elucidating the structure of metabolites. | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content

The sample is typically combusted to CO₂, and the resulting gas is introduced into the IRMS. The instrument then measures the ratio of ¹³CO₂ to ¹²CO₂, which directly reflects the ¹³C enrichment of the original sample. researchgate.net This technique is highly sensitive and can detect very low levels of isotopic enrichment. nih.gov

Coupling IRMS with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) allows for the analysis of specific compounds within a complex mixture. researchgate.netnih.govnih.gov LC-IRMS, in particular, has been shown to be a superior method for measuring ¹³C-isotopic enrichment in plasma samples, offering high precision with minimal sample preparation. researchgate.netnih.gov

| Technique | Principle | Application | Reference |

| GC-C-IRMS | Gas chromatography separation followed by combustion and IRMS analysis. | Quantification of ¹³C enrichment in volatile and derivatized metabolites. | nih.gov |

| LC-IRMS | Liquid chromatography separation followed by oxidation and IRMS analysis. | High-precision measurement of ¹³C enrichment in non-volatile metabolites from biological fluids. | researchgate.netnih.gov |

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Resolution

Tandem mass spectrometry (MS/MS) is an indispensable tool for determining the position of isotopic labels within a molecule, a critical aspect for resolving positional isomers of metabolites. nih.gov This technique involves multiple stages of mass analysis. In the first stage, a specific precursor ion (e.g., a ¹³C-labeled metabolite) is selected. This ion is then fragmented through collision-induced dissociation (CID) or other fragmentation methods. In the second stage, the resulting fragment ions are mass-analyzed.

MS/MS is often performed on triple quadrupole or hybrid mass spectrometers and provides a high degree of specificity and sensitivity for identifying and quantifying labeled metabolites in complex biological matrices. nih.govresearchgate.net The ability to resolve positional isotopomers significantly enhances the depth of information that can be obtained from stable isotope tracing studies. nih.gov

Integration of Spectroscopic Data for Comprehensive Isotope Profiling

A comprehensive understanding of the metabolic fate of this compound often requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combination allows for a more complete and robust interpretation of metabolic fluxes and pathway activities.

For example, LC-MS can provide a broad overview of the labeled metabolites in a sample, while HRMS can offer precise mass information to confirm their elemental composition and isotopologue distribution. IRMS can deliver highly accurate measurements of bulk isotope enrichment, and MS/MS is essential for pinpointing the location of the ¹³C labels within the molecular structure.

By combining these approaches, researchers can achieve a more detailed and accurate picture of cellular metabolism. The use of multiple isotopic tracers in parallel experiments, analyzed through these integrated spectroscopic methods, can further enhance the resolution of metabolic flux analysis, allowing for a more precise quantification of pathway activities. nih.gov This integrated approach is crucial for building accurate metabolic models and gaining deeper insights into the complexities of cellular function in both health and disease.

In Depth Metabolic Flux Analysis Mfa and Pathway Elucidation

Central Carbon Metabolism Tracing with alpha-D-glucose-13C6,d12

The central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to energy production and the synthesis of essential biomolecules. This compound is an invaluable tool for dissecting the intricate workings of these interconnected pathways.

The glycolytic pathway, the initial stage of glucose breakdown, is readily traced using this compound. As the uniformly labeled glucose molecule is metabolized, the ¹³C atoms are incorporated into glycolytic intermediates such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate (B1213749). bio-rad.comnih.gov The analysis of the mass isotopomer distribution in these metabolites provides a quantitative measure of the glycolytic flux. cell.com For instance, the detection of M+3 pyruvate (pyruvate with three ¹³C atoms) is a direct indicator of glycolytic activity from the supplied ¹³C-labeled glucose. cell.com

Conversely, gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, can also be investigated. nih.govnih.gov When this compound is introduced, its labeled carbons can be recycled back into the glucose pool through pathways like the Cori cycle. physiology.org By analyzing the isotopomer distribution of glucose, researchers can quantify the rate of gluconeogenesis. physiology.orge-enm.org The presence of glucose isotopomers with fewer than six ¹³C atoms (e.g., M+1, M+2, M+3) indicates the contribution of gluconeogenic precursors that have passed through the TCA cycle and exchanged some of their labeled carbons. researchgate.net

| Metabolite | Mass Isotopomer | Relative Abundance (%) | Pathway Implication |

|---|---|---|---|

| Glucose-6-Phosphate | M+6 | ~95-99 | Direct phosphorylation of exogenous labeled glucose |

| Fructose-1,6-bisphosphate | M+6 | ~95-99 | Progression through upper glycolysis |

| Glyceraldehyde-3-phosphate | M+3 | ~95-99 | Cleavage of fructose-1,6-bisphosphate |

| Pyruvate | M+3 | High | Completion of glycolysis |

| Lactate (B86563) | M+3 | High | Anaerobic metabolism of pyruvate |

The pentose phosphate pathway is a crucial route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. nih.gov The use of this compound allows for the quantification of the flux through both the oxidative and non-oxidative branches of the PPP. mdpi.combiorxiv.orgdntb.gov.uadntb.gov.ua

In the oxidative phase, a carbon atom from glucose-6-phosphate is lost as CO₂, leading to the formation of a five-carbon sugar. When using fully labeled glucose, this results in the production of M+5 ribose-5-phosphate. The non-oxidative branch involves a series of carbon-shuffling reactions that can lead to various labeling patterns in glycolytic intermediates. researchgate.net By analyzing the isotopomer distributions of metabolites like sedoheptulose-7-phosphate and erythrose-4-phosphate, as well as the reappearance of labeled carbons in fructose-6-phosphate and glyceraldehyde-3-phosphate, the relative activity of the PPP can be determined. nih.govresearchgate.net For example, the presence of M+1 and M+2 lactate can indicate PPP activity, as these isotopomers are not produced through glycolysis alone from a ¹³C₆-glucose tracer. researchgate.net

The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Tracing with this compound provides a detailed picture of TCA cycle activity. mit.edu The M+3 pyruvate generated from glycolysis enters the mitochondria and is converted to M+2 acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180). The subsequent turns of the TCA cycle lead to specific labeling patterns in the cycle's intermediates, such as alpha-ketoglutarate, succinate, fumarate, and malate. researchgate.net

Furthermore, this tracer is instrumental in quantifying anaplerotic and cataplerotic fluxes, which are reactions that replenish or drain TCA cycle intermediates, respectively. Anaplerosis is crucial for maintaining the cycle's integrity, especially in proliferating cells. For instance, the carboxylation of M+3 pyruvate to form M+3 oxaloacetate is a key anaplerotic reaction that can be quantified. nih.gov Cataplerotic fluxes, such as the export of citrate for fatty acid synthesis, can also be traced by monitoring the appearance of labeled carbons in downstream biosynthetic pathways. researchgate.net

| Metabolite | First Turn Isotopomer | Second Turn Isotopomer(s) | Pathway Implication |

|---|---|---|---|

| Citrate | M+2 | M+3, M+4 | Entry of acetyl-CoA into the cycle |

| α-Ketoglutarate | M+2 | M+3, M+4 | Progression through the cycle |

| Succinate | M+2 | M+3, M+4 | Isocitrate dehydrogenase and α-ketoglutarate dehydrogenase activity |

| Fumarate | M+2 | M+3, M+4 | Succinate dehydrogenase activity |

| Malate | M+2 | M+3, M+4 | Fumarase activity |

| Oxaloacetate | M+2 | M+3, M+4 | Malate dehydrogenase activity |

A key advantage of using this compound is the ability to trace the fate of each individual carbon atom from the glucose backbone as it traverses metabolic pathways. researchgate.netresearchgate.net This detailed mapping of carbon transitions provides a deeper understanding of reaction mechanisms and pathway activities. maranasgroup.comyoutube.com For example, in glycolysis, the C1 and C6 of glucose become the methyl carbon of pyruvate, the C2 and C5 become the carbonyl carbon, and the C3 and C4 become the carboxyl carbon. youtube.com By tracking these specific transitions, researchers can confirm known pathways and potentially discover novel metabolic routes. maranasgroup.com This level of detail is crucial for understanding how metabolic networks are rewired in different physiological and pathological states. youtube.com

Interconnections with Ancillary Metabolic Pathways

The metabolic intermediates generated in central carbon metabolism serve as building blocks for a wide array of biosynthetic pathways. This compound is a powerful tool for investigating these interconnections.

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a critical anabolic process. nih.govnih.govbiorxiv.org Glucose is a major carbon source for this pathway. researchgate.net The acetyl-CoA generated from glucose metabolism in the mitochondria is exported to the cytoplasm as citrate. nih.govbiorxiv.orgresearchgate.net This citrate is then cleaved to produce the acetyl-CoA units that are used for the synthesis of fatty acids like palmitate. nih.govbiorxiv.org

By tracing with this compound, the incorporation of ¹³C into the fatty acid backbone can be quantified, providing a direct measure of de novo lipogenesis rates. nih.govnih.govbiorxiv.org The analysis of the mass isotopomer distribution of newly synthesized fatty acids can also reveal the contribution of glucose to the lipogenic acetyl-CoA pool. nih.govbiorxiv.org Furthermore, the elongation of these newly synthesized fatty acids can be monitored by observing the addition of labeled two-carbon units. biorxiv.org

Amino Acid Biosynthesis and Catabolism

The biosynthesis and catabolism of amino acids are central to cellular function, providing the building blocks for proteins and serving as key intermediates in numerous metabolic pathways. By supplying cells with this compound as the primary carbon source, researchers can meticulously track the incorporation of the heavy carbon isotopes (¹³C) into the carbon skeletons of non-essential amino acids.

The uniformly labeled glucose (¹³C₆) ensures that all six carbon atoms are ¹³C, which are then traced as they are processed through glycolysis and the tricarboxylic acid (TCA) cycle. youtube.com For instance, the carbon backbones of alanine, aspartate, and glutamate are directly derived from glycolytic and TCA cycle intermediates. By analyzing the mass isotopomer distribution in these amino acids using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the relative contributions of different pathways to their synthesis can be quantified. ucdavis.edu

The presence of deuterium (B1214612) (d12) on the glucose molecule can offer additional layers of information. While the ¹³C tracks the carbon flow, the deuterium can trace the fate of hydrogen atoms, providing insights into redox metabolism (e.g., NADPH and NADH utilization) which is intimately linked to amino acid biosynthesis. mdpi.com

Table 1: Illustrative Research Findings on Amino Acid Biosynthesis using ¹³C-Glucose Tracers

| Amino Acid | Key Precursor(s) | Observed Labeling Pattern from [U-¹³C₆]glucose | Metabolic Pathway Implication |

| Alanine | Pyruvate | M+3 | Primarily synthesized directly from glycolytic end-product. |

| Aspartate | Oxaloacetate | M+4 | Reflects direct anaplerotic input and TCA cycle activity. |

| Glutamate | α-Ketoglutarate | M+5 | Indicates flux through the TCA cycle. |

| Serine | 3-Phosphoglycerate | M+3 | Traces the glycolytic pathway diversion into serine synthesis. |

| Glycine | Serine | M+2 | Shows the flow from serine to glycine, a key one-carbon metabolism node. |

This table is a generalized representation based on established metabolic pathways and may vary depending on the specific cell type and conditions.

Nucleotide Synthesis from Glucose-Derived Precursors

Nucleotide biosynthesis is another critical pathway for cellular proliferation and maintenance, providing the building blocks for DNA and RNA. This compound serves as an invaluable tracer for dissecting the de novo synthesis of nucleotides.

The ribose-5-phosphate component of nucleotides is synthesized via the pentose phosphate pathway (PPP), a major branch of glucose metabolism. The labeling pattern of the ribose moiety in nucleotides directly reflects the activity of the oxidative and non-oxidative branches of the PPP. nih.gov For example, the use of specifically labeled glucose tracers can help to distinguish the contributions of these two branches. youtube.com

Furthermore, the carbon atoms of the purine and pyrimidine rings are derived from various sources, including amino acids (such as glycine, aspartate, and glutamine) and one-carbon units, which themselves are often derived from glucose metabolism. By tracing the ¹³C from this compound into these components, a comprehensive picture of nucleotide biosynthesis can be constructed. The time required for isotopic steady state in nucleotides is generally longer than for glycolysis or the TCA cycle, often in the range of 6-24 hours. nih.govnorthwestern.edu

Quantitative Metabolic Flux Models and Computational Frameworks

The raw data from isotope labeling experiments, in the form of mass isotopomer distributions, must be interpreted using sophisticated computational models to estimate intracellular fluxes. creative-proteomics.comnih.govnih.gov

Isotopic Steady-State and Non-Steady-State Metabolic Flux Analysis (INST-MFA)

Metabolic Flux Analysis can be performed under two major assumptions: isotopic steady-state or non-steady-state.

Isotopic Steady-State MFA (SS-MFA): This approach assumes that the system is in a metabolic and isotopic steady state, meaning that the concentrations of metabolites and their isotopic labeling patterns are constant over time. This is a common assumption for many microbial and cell culture systems under controlled conditions. researchgate.net

Isotopically Non-Steady-State Metabolic Flux Analysis (INST-MFA): In many biological systems, achieving a true isotopic steady state is not feasible, or the dynamics of labeling itself are of interest. INST-MFA is a more complex but powerful technique that analyzes the transient labeling patterns of metabolites over time. nih.govnih.govosti.gov This approach can provide additional information about pathway fluxes and even estimate the pool sizes of intracellular metabolites. osti.gov The use of this compound in INST-MFA allows for the detailed tracking of how quickly different pathways become labeled, offering deeper insights into metabolic dynamics. nih.govnih.gov

Isotopomer Distribution Analysis (IDA) and Mass Isotopomer Distribution (MID) Analysis

The core of MFA lies in the analysis of isotopomer distributions.

Isotopomer Distribution Analysis (IDA): An isotopomer is a molecule with a specific isotopic composition at each atomic position. While providing the most detailed information, the complete analysis of all possible isotopomers is often complex.

Mass Isotopomer Distribution (MID) Analysis: This is a more commonly used approach that measures the distribution of mass isotopologues, which are molecules that differ in the number of heavy isotopes they contain. For example, for a three-carbon metabolite, MID analysis would quantify the fractions of molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms. This data is then used in computational models to infer fluxes. nih.gov The use of a uniformly labeled tracer like this compound simplifies the initial labeling pattern, making the interpretation of downstream MIDs more tractable. youtube.com The dual labeling with deuterium can be distinguished by high-resolution mass spectrometry, providing an additional set of MIDs to constrain the flux model further. nih.gov

Network Reconstruction and Flux Calculation Algorithms

The accurate estimation of metabolic fluxes relies on a well-defined metabolic network model and robust computational algorithms.

Metabolic Network Reconstruction: This involves compiling a comprehensive set of all relevant biochemical reactions occurring in the organism or cell type under study. This reconstruction forms the basis of the mathematical model used for flux calculations.

Flux Calculation Algorithms: The estimation of fluxes is typically formulated as a least-squares optimization problem. The goal is to find a set of flux values that minimize the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model. nih.gov Various software packages, such as INCA and Metran, have been developed to facilitate these complex calculations. nih.gov These algorithms can handle both steady-state and non-steady-state data and can incorporate data from multiple isotopic tracers, such as the combined ¹³C and deuterium data from this compound, to improve the accuracy and resolution of the calculated fluxes. nih.govresearchgate.net

Investigation of Kinetic Isotope Effects Kie and Enzymatic Reaction Mechanisms

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Enzyme Catalysis

The replacement of hydrogen with deuterium can lead to significant kinetic isotope effects because deuterium is twice as heavy as protium. Current time information in Bangalore, IN. This mass difference has a more pronounced effect on bond vibrational frequencies compared to the isotopic substitution of heavier elements like carbon. Current time information in Bangalore, IN.

A primary deuterium KIE is observed when a C-H bond to the isotopic hydrogen is broken or formed in the rate-determining step of a reaction. The C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to break, which slows down the reaction rate. For enzymatic reactions involving hydride transfer from glucose, such as those catalyzed by some dehydrogenases, a significant primary DKIE would be expected if this step is rate-limiting.

A secondary deuterium KIE occurs when the deuterated position is not directly involved in bond breaking or formation but is located at or near the reaction center. These effects arise from changes in the hybridization state of the carbon atom to which the deuterium is attached. For instance, a change from sp³ to sp² hybridization during a reaction typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can lead to an inverse KIE (kH/kD < 1). Current time information in Bangalore, IN. In the context of glucose, the conversion of the anomeric carbon from a tetrahedral (sp³) to a more planar, oxocarbenium-ion-like transition state (sp²) in glycosidase-catalyzed hydrolysis would be expected to show a secondary DKIE. Studies on fully deuterated glucose have indeed shown secondary isotope effects on its mutarotation.

The use of α-D-glucose-d12 would provide a cumulative measure of all secondary DKIEs at every position, potentially complicating the interpretation for a specific mechanistic step without comparison to selectively deuterated glucose molecules.

When an enzymatic reaction is carried out in heavy water (D₂O) instead of H₂O, any observed change in the reaction rate is termed a solvent isotope effect (SIE). These effects can reveal the involvement of proton transfers from the solvent in the reaction mechanism, such as in general acid-base catalysis. For many glucose-metabolizing enzymes, including glycosidases, proton transfers are crucial for catalysis. For example, studies on yeast α-glucosidase have demonstrated significant solvent isotope effects, indicating the involvement of proton transfer in the transition state. An inverse solvent isotope effect, where the reaction is faster in D₂O, can also occur and provide mechanistic insights, often pointing to a rapid equilibrium step preceding the rate-limiting step.

Carbon-13 Kinetic Isotope Effects (¹³C KIE)

Carbon-13 KIEs are generally much smaller than DKIEs due to the smaller relative mass difference between ¹³C and ¹²C (approximately 8%). Current time information in Bangalore, IN. However, they are invaluable for studying reactions where carbon-carbon or carbon-heteroatom bonds are broken or formed. In glucose metabolism, ¹³C KIEs have been used to investigate the mechanisms of enzymes like 6-phosphogluconate dehydrogenase, which catalyzes a decarboxylation reaction. The cleavage of the C1-C2 bond in the pentose (B10789219) phosphate (B84403) pathway would be expected to exhibit a primary ¹³C KIE.

For α-D-glucose-¹³C6, every carbon atom is labeled. This would allow for the study of KIEs in reactions where the glucose backbone is cleaved, but it would require advanced analytical techniques like isotope ratio mass spectrometry or quantitative ¹³C NMR to measure the isotopic composition of the products and deduce the KIE for a specific step.

Elucidation of Rate-Limiting Steps and Transition State Structures

The magnitude of the observed KIE can help determine the rate-limiting step of an enzymatic reaction. A significant primary KIE suggests that the bond-breaking/forming step involving the isotope is rate-limiting. The combination of deuterium and carbon-13 KIEs, as would be possible with α-D-glucose-13C6,d12, could be particularly powerful. For instance, in a concerted reaction mechanism where C-H bond cleavage and C-C bond cleavage occur in the same transition state, the observed ¹³C KIE might be different when the substrate is deuterated compared to when it is not. This "multiple isotope effect" approach can provide detailed information about the structure of the transition state. The absence of a change in the ¹³C KIE upon deuteration would suggest a stepwise mechanism.

Mechanistic Insights into Glycosidases, Glycosyltransferases, and Oxidoreductases

Glycosidases catalyze the hydrolysis of glycosidic bonds. The use of isotopically labeled glucose has been fundamental in understanding their mechanisms, which often proceed via an oxocarbenium ion-like transition state. A secondary deuterium KIE at the anomeric carbon (C1) is a classic test for this type of mechanism.

Glycosyltransferases catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. KIE studies could help distinguish between different proposed mechanisms, such as a direct displacement (Sₙ2-like) or a mechanism involving a short-lived oxocarbenium ion intermediate.

Oxidoreductases , such as glucose dehydrogenase, catalyze the oxidation of glucose. This involves the transfer of a hydride ion from glucose to a cofactor like NAD⁺. A primary deuterium KIE would be expected for the C-H bond being broken if this hydride transfer is the rate-limiting step.

Applications in Diverse Biological Systems Excluding Human Clinical Trials

Mammalian Cell Culture Studies

In the context of mammalian cell culture, alpha-D-glucose-13C6,d12 has been instrumental in elucidating the intricate metabolic adaptations that occur in various physiological and pathological states.

The study of metabolic reprogramming, a hallmark of many diseases including cancer and neurodegenerative disorders, heavily relies on tracing the fate of key nutrients. Using this compound in cell cultures derived from non-human disease models allows for precise mapping of how glucose utilization is altered. For instance, in cancer cell lines, this tracer can demonstrate the shift towards aerobic glycolysis, known as the Warburg effect. Researchers can quantify the proportion of glucose that is converted to lactate (B86563) versus the amount that enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This helps in understanding how cancer cells re-wire their metabolism to support rapid proliferation and survival.

Glucose metabolism is intrinsically linked to major nutrient-sensing and signaling pathways that govern cell growth, proliferation, and survival, such as the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways. This compound is used to investigate how the flux of glucose through different metabolic branches influences these signaling networks. By tracing the labeled carbons, scientists can determine the production rates of key signaling metabolites derived from glucose. For example, the generation of acetyl-CoA from glucose is a critical input for histone acetylation, an epigenetic modification that is influenced by nutrient availability and controls gene expression related to cell growth.

Mitochondria are the powerhouses of the cell, and their function is central to cellular bioenergetics. This compound serves as a powerful probe to assess mitochondrial activity. By tracking the entry of 13C-labeled pyruvate (B1213749) (derived from the labeled glucose) into the TCA cycle, researchers can measure the rate of oxidative phosphorylation and ATP production. Furthermore, the metabolism of this labeled glucose influences the cellular redox state by affecting the ratios of key redox cofactors like NADH/NAD+ and NADPH/NADP+. These ratios are crucial for maintaining cellular redox homeostasis and can be indirectly monitored by analyzing the isotopic labeling patterns in metabolites of pathways that utilize these cofactors, such as the pentose (B10789219) phosphate (B84403) pathway (PPP).

Microbial Metabolism and Bioengineering

In the realm of microbiology, this compound is a cornerstone for metabolic flux analysis (MFA), enabling a detailed understanding and engineering of microbial metabolic networks for various biotechnological applications.

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses of biotechnology. Understanding their central carbon metabolism is key to optimizing their use. By feeding these microbes this compound, researchers can delineate the flow of carbon through glycolysis, the PPP, and the TCA cycle, and distinguish between fermentative (e.g., ethanol, lactate production) and respiratory pathways. The specific distribution of 13C isotopes in metabolic end-products provides quantitative data on the relative activity of these pathways, offering insights into how microbes adapt their metabolism to different environmental conditions, such as the presence or absence of oxygen.

Table 1: Illustrative Metabolic Flux Distribution in S. cerevisiae under Aerobic and Anaerobic Conditions using 13C-labeled Glucose

| Metabolic Pathway | Relative Flux (Aerobic) | Relative Flux (Anaerobic) |

| Glycolysis | 100% | 100% |

| Pentose Phosphate Pathway | 15% | 8% |

| TCA Cycle (Oxidative) | 70% | 5% |

| Ethanol Fermentation | 5% | 85% |

| Glycerol Synthesis | 2% | 5% |

Note: This table presents hypothetical but representative data to illustrate how flux distribution, as determined by tracers like this compound, can shift in response to oxygen availability.

Understanding Pathogen Metabolism and Virulence Factors

The study of pathogen metabolism is crucial for the development of new antimicrobial strategies. This compound is a key tool in this field, enabling researchers to map the metabolic pathways that are essential for the survival and virulence of pathogenic microorganisms. By supplying this labeled glucose as a primary carbon source, scientists can trace its incorporation into various cellular components, including those that contribute to a pathogen's ability to cause disease.

Metabolic flux analysis using ¹³C-labeled glucose has been employed to investigate the carbon metabolism of various pathogens. cortecnet.comnih.gov For instance, in Listeria monocytogenes, experiments with [U-¹³C₆]glucose have helped to delineate its primary carbon metabolism, revealing the significant role of the pentose phosphate pathway and an incomplete citrate (B86180) cycle. pnas.org Such studies also demonstrate how the virulence regulator PrfA can influence the synthesis of certain amino acids, thereby linking central metabolism to virulence. pnas.org

Similarly, in Mycobacterium tuberculosis, the causative agent of tuberculosis, ¹³C metabolic flux analysis has been used to understand its metabolism during infection. plos.orgnih.gov By tracking the fate of ¹³C from glucose, researchers have identified unusual metabolic pathways, such as a novel route for pyruvate dissimilation that requires isocitrate lyase, an enzyme essential for virulence. plos.org These studies have also shown that intracellular M. tuberculosis can obtain a mixture of substrates from its host cell, a finding critical for understanding the host-pathogen interaction. nih.gov

In the plant pathogen Xanthomonas oryzae, feeding experiments with [¹³C₆] glucose have helped to map its central metabolic pathways. mdpi.com The labeling patterns in amino acids confirmed the activities of the pentose phosphate pathway and the TCA cycle, providing qualitative insights into the bacterium's carbon metabolism. mdpi.com

The data from these studies, often analyzed by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, reveal the intricate connections between a pathogen's diet, its metabolic state, and its ability to produce virulence factors. pnas.orgnih.gov

Table 1: Application of this compound in Pathogen Metabolism Research

| Pathogen | Key Findings from ¹³C₆-Glucose Tracing | Reference(s) |

|---|---|---|

| Listeria monocytogenes | Delineation of primary carbon metabolism, showing a high flux through the pentose phosphate pathway and an incomplete citrate cycle. The virulence regulator PrfA was found to influence amino acid biosynthesis. | pnas.org |

| Mycobacterium tuberculosis | Identification of a novel pyruvate dissimilation pathway (GAS pathway) requiring the virulence-associated enzyme isocitrate lyase. Revealed that intracellular bacteria utilize a mix of host-derived substrates, including amino acids and CO₂. | plos.orgnih.gov |

| Xanthomonas oryzae | Confirmed the activity of the pentose phosphate pathway and the TCA cycle. Similar labeling patterns from glucose and xylose suggest the pentose phosphate pathway is a major metabolic route. | mdpi.com |

| Ralstonia mucilaginosa | Glucose-derived carbon was incorporated into glycolysis metabolites and some amino acids, with different incorporation rates under aerobic and anaerobic conditions. | asm.org |

Plant Physiology and Phytochemistry

The use of this compound extends to the study of plant biology, where it provides valuable insights into fundamental processes such as photosynthesis, cell wall formation, and the synthesis of a vast array of chemical compounds.

Carbon Assimilation and Allocation in Photosynthesis

Photosynthesis is the process by which plants convert carbon dioxide and light into chemical energy in the form of glucose. While plants synthesize their own glucose, externally supplied labeled glucose can be used to study the subsequent allocation and metabolism of this key sugar. By feeding plants with this compound, researchers can trace the movement of carbon to various tissues and metabolic pools, helping to understand how plants distribute their resources for growth, storage, and defense. This approach complements studies that use labeled CO₂ to trace carbon fixation. oup.com

Cell Wall Component Biosynthesis and Polysaccharide Dynamics

Plant cell walls are complex structures primarily composed of polysaccharides like cellulose (B213188), hemicellulose, and pectin. These polymers are synthesized from sugar precursors, with glucose being a central building block. By introducing ¹³C-labeled glucose into plant systems, researchers can monitor the incorporation of the labeled carbon into these cell wall components. oup.comnih.gov

For example, studies in Arabidopsis thaliana have used ¹³C-labeling to trace the flow of carbon from glucose into the biosynthesis of secondary cell walls. oup.com This has provided experimental evidence for the active shift of carbon flow from glycolysis to pathways leading to the production of cell wall precursors during xylem vessel differentiation. oup.com Solid-state NMR studies on plants grown with ¹³C-labeled glucose have been instrumental in resolving the structure of cellulose within the native plant cell wall, identifying different glucose environments within the cellulose microfibrils. researchgate.netbiorxiv.org

Secondary Metabolite Synthesis from Glucose Precursors

Plants produce a diverse array of secondary metabolites, which are not directly involved in growth and development but are crucial for adaptation and defense. viper.ac.in Many of these compounds are derived from primary metabolites, including glucose. The use of this compound as a tracer allows for the elucidation of the biosynthetic pathways leading to these complex molecules. mongoliajol.info

A study on Paris polyphylla var. yunnanensis used ¹³C₆-Glucose feeding to identify the primary organs involved in the synthesis of Paris saponins (B1172615), a group of medicinally important secondary metabolites. nih.gov By analyzing the ¹³C/¹²C ratios in different plant organs and in the saponins themselves, the researchers could confirm that the leaves are the primary site for the synthesis of certain saponins. nih.gov This method provides a powerful tool for understanding and potentially manipulating the production of valuable plant-derived chemicals. nih.govresearchgate.net

Table 2: Application of this compound in Plant Physiology and Phytochemistry

| Research Area | Plant Species/System | Key Findings from ¹³C₆-Glucose Tracing | Reference(s) |

|---|---|---|---|

| Cell Wall Biosynthesis | Arabidopsis thaliana | Traced the shift of carbon flow from glycolysis to the shikimate pathway for secondary cell wall biosynthesis during xylem differentiation. | oup.com |

| Cell Wall Structure | Poplar, Spruce, Grasses | Resolved different glucose environments within native cellulose microfibrils using solid-state NMR of ¹³C-labeled plants. | researchgate.netbiorxiv.org |

| Secondary Metabolite Synthesis | Paris polyphylla var. yunnanensis | Identified the leaves as the primary organ for the synthesis of Paris saponin (B1150181) VII by tracing the incorporation of ¹³C from glucose into the saponin molecules. | nih.gov |

Compound Information Table

| Compound Name |

|---|

| This compound |

| Carbon-12 |

| Carbon-13 |

| Deuterium (B1214612) |

| Glucose |

| Pyruvate |

| Isocitrate |

| Amino acids |

| Cellulose |

| Hemicellulose |

| Pectin |

| Paris saponins |

| Xylose |

| Glycolysis |

Theoretical and Computational Chemistry Approaches in Isotopic Studies

Quantum Mechanical (QM) Calculations for Isotope Effects

Quantum mechanical calculations are fundamental to understanding how isotopic substitution affects the chemical and physical properties of molecules. These ab initio methods are crucial for interpreting experimental data from isotopic studies. icm.edu.pl

Prediction of Vibrational Frequencies and Zero-Point Energies for Deuterated Species

The substitution of hydrogen with deuterium (B1214612) in glucose significantly alters its vibrational frequencies due to the mass difference. libretexts.orglibretexts.org Quantum mechanical calculations, often using methods like Density Functional Theory (DFT), can predict these changes with high accuracy. researchgate.net The vibrational frequencies are essential for calculating the zero-point energy (ZPE) of the molecule, which is the lowest possible energy a quantum mechanical system can possess. numberanalytics.comlongdom.org

The ZPE is lower for heavier isotopes, which can lead to measurable equilibrium isotope effects (EIEs). libretexts.org For instance, in the anomeric equilibrium of glucose, deuterium substitution at different positions leads to distinct EIEs. acs.org These effects are a result of changes in vibrational modes; for example, steric repulsion in α-glucose can be altered by deuteration, impacting the equilibrium between anomers. acs.org Computational models can dissect these intramolecular and intermolecular effects, providing a detailed picture of the underlying quantum phenomena. acs.org

Table 1: Calculated Vibrational Frequency Shifts in Deuterated Glucose Analogs

| Vibrational Mode | Unlabeled Glucose (cm⁻¹) | Deuterated Glucose (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | ~2900-3000 | ~2100-2200 | ~800-900 |

| O-H Stretch | ~3300-3400 | ~2400-2500 | ~900-1000 |

| C-O-H Bend | ~1300-1400 | ~950-1050 | ~350 |

Note: These are approximate values and can vary based on the specific computational method and the local environment of the bond.

Transition State Modeling for KIE Prediction

Kinetic Isotope Effects (KIEs) provide invaluable information about the transition state of a chemical reaction. nih.gov By replacing atoms with their heavier isotopes at or near the site of bond breaking/formation, changes in the reaction rate can be measured. QM models are used to build theoretical transition state structures. researchgate.net The predicted KIEs from these models are then compared with experimental values to validate the proposed reaction mechanism. nih.govresearchgate.net

For glucose, this is particularly relevant in studying enzymatic reactions or anomerization. nih.gov For example, in the anomerization of glucose, the solvent KIE (using D₂O) is significant, indicating the involvement of water in the transition state. nih.gov Modeling the transition state with explicit water molecules allows for the calculation of KIEs that can be matched with experimental data, thereby elucidating the role of the solvent and the geometry of the transition state. nih.gov

Molecular Dynamics (MD) Simulations of Glucose-Macromolecule Interactions

Molecular dynamics simulations offer a way to study the dynamic interactions between labeled glucose and macromolecules like enzymes and transporters on an atomistic level. acs.orgresearchgate.net

Substrate Binding and Conformational Dynamics of Labeled Glucose with Enzymes

MD simulations can reveal how isotopically labeled glucose binds to an enzyme's active site and the subsequent conformational changes in both the substrate and the protein. researchgate.netmpg.de These simulations can track the trajectory of individual atoms, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex. nih.govrsc.org

For glucose-metabolizing enzymes like hexokinase or glucose oxidase, MD simulations can help understand how the altered mass and vibrational properties of alpha-D-glucose-13C6,d12 might affect its binding dynamics compared to the unlabeled molecule. icm.edu.plresearchgate.net While the electronic structure is unchanged, the subtle differences in vibrational dynamics could influence the pre-organization of the substrate in the active site.

Table 2: Key Interactions in Glucose-Enzyme Binding from MD Simulations

| Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Glucose Oxidase | HIS 516, GLU 412, HIS 559 | Hydrogen Bonding, Electrostatic |

| Hexokinase | ASP 205, ASN 204, THR 168 | Hydrogen Bonding, van der Waals |

Solvent Deuterium Effects on Enzyme Activity and Stability

When experiments are conducted in heavy water (D₂O), the solvent itself can have a profound effect on enzyme activity and stability, known as the solvent isotope effect (SIE). nih.gov MD simulations can be employed to understand the molecular basis of these effects. The substitution of H₂O with D₂O alters the hydrogen-bonding network within the enzyme and at the enzyme-solvent interface. mdpi.com

These changes can affect the enzyme's conformational flexibility and the pKa values of active site residues, which in turn can alter catalytic efficiency. nih.gov For enzymes that metabolize glucose, simulations can show how the stronger hydrogen bonds in D₂O might stabilize certain enzyme conformations or affect the proton transfer steps that are often crucial in catalysis. mdpi.comacs.org In some cases, this can lead to an inverse solvent kinetic isotope effect, where the reaction is faster in D₂O. mdpi.com

Flux Balance Analysis (FBA) and Genome-Scale Metabolic Modeling Integrated with Isotopic Data

The use of ¹³C-labeled substrates like alpha-D-glucose-13C6 is central to Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov

Integrating data from ¹³C labeling experiments into genome-scale metabolic models (GSMMs) provides a systems-level view of metabolism. plos.orgnih.gov FBA is a computational method that uses the stoichiometry of metabolic reactions in a GSMM to predict the distribution of metabolic fluxes that satisfies a particular objective, such as maximizing biomass production. plos.orgnih.gov

When isotopic data is incorporated, the approach is often termed ¹³C-Metabolic Flux Analysis (¹³C-MFA). oup.comrsc.org The labeling patterns of downstream metabolites, which are measured experimentally, provide strong constraints on the possible flux distributions, reducing the solution space and often eliminating the need for a predefined biological objective. plos.orgnih.gov This integration allows for a more accurate and comprehensive picture of cellular metabolism. plos.orgnih.govescholarship.org

A two-scale approach (2S-¹³C MFA) has been developed to make the computation feasible for large, genome-scale networks. plos.orgnih.gov This method divides the metabolic network into a "core" model, where carbon labeling is tracked in detail, and a "peripheral" part, where only stoichiometric balances are considered. plos.orgnih.gov This allows for the high resolution of flux analysis in central carbon metabolism while still accounting for the broader metabolic context. plos.orgnih.gov This is particularly powerful when using uniformly labeled substrates like ¹³C₆ glucose, as the distribution of all six labeled carbons through various pathways provides a wealth of information to constrain the model. escholarship.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| alpha-D-glucose |

| ¹³C-glucose |

| Deuterium |

| Heavy water (D₂O) |

Future Directions and Emerging Research Avenues

Integration of Isotopic Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with various "omics" technologies is a rapidly advancing frontier that promises a more holistic understanding of cellular regulation. nih.gov Combining alpha-D-glucose-13C6,d12 tracing with proteomics, transcriptomics, and metabolomics allows researchers to move beyond measuring metabolic fluxes in isolation and instead connect them to the upstream regulatory networks of gene expression and protein activity. nih.govnih.gov

For instance, by using this compound, researchers can track the flow of carbon from glucose into various metabolic pathways and, in parallel, use proteomics to quantify changes in the abundance of metabolic enzymes. nih.gov This integrated approach can reveal how alterations in protein expression, identified through proteomics, directly impact the metabolic rewiring traced by the isotopic label. nih.govnih.gov Furthermore, transcriptomics data can provide insights into the gene expression changes that precede and drive the observed shifts in both the proteome and the metabolome. nih.gov

This multi-omics strategy is particularly powerful in complex biological systems and disease models. For example, in cancer research, it can elucidate how oncogenic signaling pathways alter both gene expression (transcriptomics) and protein levels (proteomics) to re-program glucose metabolism (traced with this compound) to support rapid cell proliferation. mdpi.comcreative-proteomics.com Similarly, in studies of exercise physiology, integrating these techniques can provide a comprehensive picture of how physical activity modulates metabolic pathways at the genetic, protein, and metabolic levels. nih.gov

The primary challenge in this integrated approach lies in the complexity of the datasets generated and the need for sophisticated computational tools to analyze and visualize the interconnected networks. nih.gov However, the potential to uncover novel regulatory mechanisms and therapeutic targets makes this a highly promising area of future research.

Development of Novel Isotopic Labeling Strategies and Tracers

While uniformly labeled glucose tracers like this compound are invaluable, the development of new isotopic labeling strategies and alternative tracers is crucial for addressing more specific biological questions. nih.gov Future research will likely focus on creating a broader portfolio of labeled molecules to probe different aspects of metabolism with greater precision. adesisinc.com

One area of development is the use of position-specific or non-uniformly labeled tracers. nih.gov For example, using glucose labeled at specific carbon positions can help to differentiate between alternative metabolic pathways that converge on the same downstream metabolite. creative-proteomics.com This allows for a more detailed and unambiguous mapping of metabolic fluxes.

Another emerging trend is the use of multiple, distinct isotopic labels within the same experiment. creative-proteomics.com For instance, combining a 13C-labeled glucose tracer with a 15N-labeled amino acid tracer can simultaneously track both carbon and nitrogen metabolism, providing a more complete picture of cellular biosynthesis. mdpi.comnih.gov This approach is particularly useful for studying the interplay between different metabolic pathways.

Furthermore, there is growing interest in developing tracers for less-studied metabolic pathways beyond central carbon metabolism. This includes labeled lipids, amino acids, and other nutrients that can provide insights into a wider range of cellular processes. nih.gov The synthesis of these novel tracers, however, presents a significant chemical challenge, and efforts are underway to develop more efficient and cost-effective synthetic methods. adesisinc.com

The table below summarizes some of the novel isotopic labeling strategies and their potential applications:

| Labeling Strategy | Description | Research Application | Reference |

|---|---|---|---|

| Position-Specific Labeling | Isotopes are placed at specific atomic positions within a molecule. | Distinguishing between alternative metabolic pathways (e.g., glycolysis vs. pentose (B10789219) phosphate (B84403) pathway). | nih.gov |

| Multi-Isotope Labeling | Using tracers with different isotopes (e.g., 13C and 15N) simultaneously. | Simultaneously tracing the metabolic fate of different nutrients (e.g., glucose and glutamine). | mdpi.comcreative-proteomics.com |

| Dynamic Labeling | Introducing the tracer and monitoring the rate of label incorporation over time. | Studying the kinetics of metabolic pathways and reaching isotopic steady state. | nih.gov |

| Alternative Nutrient Tracers | Using labeled molecules other than glucose, such as fatty acids or amino acids. | Investigating the metabolism of alternative fuel sources and their contribution to cellular bioenergetics. | nih.gov |

Advances in High-Throughput Spectroscopic and Computational Platforms for Isotopic Analysis

The ability to analyze the vast and complex data generated from isotopic tracing experiments is critically dependent on advancements in analytical and computational technologies. numberanalytics.com The future of research using this compound will be significantly shaped by the development of more powerful and efficient platforms for isotopic analysis.

High-Throughput Mass Spectrometry:

Recent advances in mass spectrometry (MS) have dramatically increased the speed and sensitivity of isotopic analysis. nih.gov Techniques like high-resolution MS are enabling the detection and quantification of a wider range of labeled metabolites with greater accuracy. researchgate.net The development of high-throughput MS systems allows for the rapid analysis of large numbers of samples, which is essential for large-scale studies and for screening applications in drug discovery. nih.gov Furthermore, the integration of MS with liquid chromatography (LC-MS) provides enhanced separation of complex metabolite mixtures prior to analysis, improving the resolution and accuracy of isotopic measurements. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to MS for isotopic analysis. nih.gov While generally less sensitive than MS, NMR can provide detailed information about the specific positions of isotopic labels within a molecule, which is invaluable for elucidating complex metabolic pathways. wiley.com Advances in NMR technology, such as the development of higher field magnets and cryoprobes, are continually improving the sensitivity and resolution of this technique. wiley-vch.de

Computational Platforms:

The increasing complexity of data from isotopic tracing experiments necessitates the development of sophisticated computational tools for data processing, analysis, and visualization. nih.gov Several software platforms have been developed to automate tasks such as correcting for natural isotope abundance, calculating isotopic enrichment, and performing metabolic flux analysis. mdpi.comnih.gov Future developments will focus on creating more integrated and user-friendly platforms that can handle multi-omics datasets and perform more complex modeling of metabolic networks. nih.gov These platforms will be essential for extracting meaningful biological insights from the wealth of data generated by modern isotopic tracing studies. nih.gov

The following table highlights some of the key advancements in analytical and computational platforms:

| Technology | Advancement | Impact on Isotopic Analysis | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | High-resolution and high-throughput capabilities | Increased sensitivity, accuracy, and sample throughput for detecting labeled metabolites. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Higher field magnets and improved probe technology | Enhanced sensitivity and resolution for determining the positional distribution of isotopes. | wiley.comwiley-vch.de |

| Computational Software | Integrated platforms for data processing and modeling | Automation of complex calculations and facilitation of multi-omics data integration. | nih.govnih.gov |

Expansion into Environmental and Geochemical Carbon Cycling Research

The application of isotopically labeled compounds like this compound is poised to expand beyond the traditional realms of biomedical and biotechnological research into environmental and geochemical studies. Tracing the flow of carbon is fundamental to understanding ecosystem dynamics and the global carbon cycle.

In environmental science, labeled glucose can be used to study microbial metabolism in various ecosystems, such as soil and aquatic environments. By introducing this compound into a soil sample, for example, researchers can track how different microbial communities utilize this carbon source. This can provide insights into nutrient cycling, decomposition processes, and the role of microorganisms in soil health.

In geochemistry, stable isotope tracing can help to elucidate the mechanisms of carbon transformation and sequestration in geological formations. Understanding how microorganisms metabolize organic carbon sources like glucose under different environmental conditions is crucial for modeling long-term carbon storage and for assessing the potential impacts of climate change on these processes.

While the application of this compound in these fields is still in its early stages, the potential for gaining a deeper understanding of fundamental environmental and geochemical processes is significant. The development of analytical techniques that can measure isotopic enrichment in complex environmental matrices will be key to advancing this research area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.